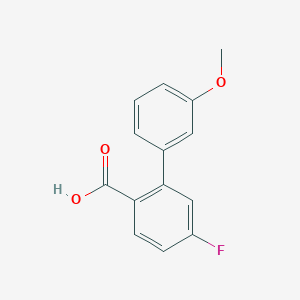

4-Fluoro-2-(3-methoxyphenyl)benzoic acid

Description

4-Fluoro-2-(3-methoxyphenyl)benzoic acid (CAS: 1143461-60-2) is a fluorinated benzoic acid derivative featuring a 3-methoxyphenyl substituent at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine atom and methoxy group. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group can influence hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

4-fluoro-2-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWLULBWCLHGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681170 | |

| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179885-80-3 | |

| Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution (NAS): The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Alcohols: Used in esterification reactions.

Reducing Agents: Such as LiAlH4 for reduction reactions.

Major Products Formed

Esters: Formed from esterification reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

4-Fluoro-2-(3-methoxyphenyl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Used in the development of advanced materials with specific electronic properties.

Biochemistry: Employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the methoxy group can influence its electronic properties. These interactions can affect various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 4-Fluoro-2-(3-methoxyphenyl)benzoic acid | 1143461-60-2 | -F (4), -C₆H₄-3-OCH₃ (2) | 260.23 | Not reported | High lipophilicity, electron-rich ring |

| 4-Fluoro-2-(phenylamino)benzoic acid | 365-54-8 | -F (4), -NH-C₆H₅ (2) | 231.22 | 217–220 (decomp.) | Intramolecular N-H···O hydrogen bonds |

| 2-((2-Fluorophenyl)amino)benzoic acid | 54-58-0 | -F (2, on phenylamino group) | 235.21 | 180–182 | Planar structure, weak acidity |

| 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid | 952680-24-9 | -F (4), -pyrrolidinyl (2) | 209.22 | Not reported | Basic nitrogen, enhanced solubility |

| 4-Fluoro-2-(4-formylphenyl)benzoic acid | 1261921-54-3 | -F (4), -C₆H₄-4-CHO (2) | 244.22 | Not reported | Aldehyde functionality for conjugation |

Key Observations :

- Lipophilicity: The methoxy group in this compound increases lipophilicity compared to amino-substituted analogs (e.g., 365-54-8), which may enhance membrane permeability but reduce aqueous solubility .

- Acidity: Electron-donating groups like -OCH₃ decrease the acidity of the benzoic acid proton compared to electron-withdrawing groups (e.g., -NO₂), as seen in the higher pKa of methoxy derivatives .

- Crystal Packing : Compounds with hydrogen-bonding substituents (e.g., -NH in 365-54-8) form intramolecular or dimeric interactions, while methoxy-substituted analogs rely on weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.